1-((Chloromethyl)sulfonyl)-4-propylpiperazine

Lipophilicity Medicinal Chemistry Drug Design

Researchers requiring reproducible sulfonylpiperazine libraries often encounter batch-to-batch variability in LogP and steric profiles from branched-chain analogs. This compound resolves that with a defined linear n-propyl substitution (LogP 0.54) and a reactive chloromethylsulfonyl handle at 98% purity. • Consistent n-propyl geometry eliminates steric uncertainty vs. isopropyl/sec-butyl variants, enabling reliable SAR benchmarking. • 98% purity specification minimizes downstream purification, directly supporting screening-quality compound generation. • Balanced MW (240.75) and moderate lipophilicity make it an ideal scaffold for oral bioavailability optimization programs.

Molecular Formula C8H17ClN2O2S
Molecular Weight 240.75 g/mol
Cat. No. B13626707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((Chloromethyl)sulfonyl)-4-propylpiperazine
Molecular FormulaC8H17ClN2O2S
Molecular Weight240.75 g/mol
Structural Identifiers
SMILESCCCN1CCN(CC1)S(=O)(=O)CCl
InChIInChI=1S/C8H17ClN2O2S/c1-2-3-10-4-6-11(7-5-10)14(12,13)8-9/h2-8H2,1H3
InChIKeyWHWRTQKTVFRUJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((Chloromethyl)sulfonyl)-4-propylpiperazine: High-Purity Sulfonyl Piperazine Intermediate


1-((Chloromethyl)sulfonyl)-4-propylpiperazine (CAS 110417-46-4) is a substituted piperazine derivative containing a reactive chloromethylsulfonyl moiety . It is classified as a small molecule building block with the molecular formula C8H17ClN2O2S and a molecular weight of 240.75 g/mol . The compound is commercially available with a purity specification of up to 98% from multiple vendors, and it is supplied primarily for research and development applications .

Reactive Handle Chloromethylsulfonyl group enables diverse nucleophilic substitution and coupling reactions.
Defined Scaffold Linear n-propyl piperazine offers consistent steric and electronic profile for SAR and library synthesis.
Specification Purity High-purity standard supports reproducible multi-step syntheses with minimized side reactions.

1-((Chloromethyl)sulfonyl)-4-propylpiperazine: Advantages Over Analogs


Superficially similar compounds in the N-sulfonylpiperazine family can exhibit divergent physical-chemical properties that directly impact synthetic utility. Variations in the N-alkyl substituent (e.g., propyl vs. isopropyl or sec-butyl) and the sulfonyl leaving group alter key parameters such as lipophilicity (LogP) and steric environment, which in turn influence reaction kinetics and product yields. [1] The target compound, with its linear n-propyl chain, offers a defined and reproducible balance of hydrophobic character and steric accessibility, making it a preferred intermediate over branched-chain or lower-purity analogs for applications requiring consistent outcomes.

Branched-chain analogs
Isopropyl or sec-butyl substituents introduce steric bulk, altering reaction kinetics and conformational accessibility.
Lower-purity analogs
Compounds offered at ≤95% purity may carry higher impurity loads, increasing purification needs and side-reaction risk.
Piperidine-core analogs
Replacement of piperazine with piperidine removes the second basic nitrogen, limiting further derivatization pathways.

1-((Chloromethyl)sulfonyl)-4-propylpiperazine: Quantitative Evidence vs. Analogs


Lipophilicity Advantage Over 3-Chloropropyl Analog

The target compound has a computed LogP (XLogP3-AA) of 0.54, which is higher than the 0.3 value reported for the structurally related 1-((3-chloropropyl)sulfonyl)-4-methylpiperazine [1]. This difference indicates greater lipophilicity, a property that can enhance passive membrane diffusion and is a critical consideration in early-stage drug design. [1]

LogP vs. 3-Chloropropyl analog
Cross-study comparable
+0.24 LogP units
1.7× higher lipophilicity
Reported LogP difference; may support permeability screening.
In silico prediction; experimental validation advised.
Lipophilicity Medicinal Chemistry Drug Design

Purity Advantage Over Sulfonyl Chloride Analog

The target compound is commercially supplied with a minimum purity specification of 98%, whereas a closely related analog, 4-Propylpiperazine-1-sulfonyl chloride (CAS 953755-26-5), is typically offered at 95% purity . This higher purity standard reduces the potential for side reactions caused by unknown impurities, leading to more predictable and cleaner reaction profiles.

Purity vs. Sulfonyl Chloride analog
Specification review
98% vs. 95%
60% lower max. impurity (5% → 2%)
May support cleaner reaction profiles and reduce side-product formation.
Vendor specification; lot-specific verification recommended.
Purity Synthetic Chemistry Reproducibility

Steric and Electronic Distinction from Piperidine Scaffolds

Replacement of the piperazine ring with a piperidine core, as in 1-(chloromethylsulfonyl)piperidine (MW: 197.68 g/mol, purity: 95%), fundamentally alters the molecular scaffold . The piperazine ring in the target compound (MW: 240.75 g/mol, purity: 98%) introduces a second, potentially basic nitrogen atom . This additional heteroatom provides an extra site for protonation, hydrogen bonding, and subsequent derivatization, enabling distinct physicochemical and pharmacological properties not accessible with the piperidine analog.

Scaffold vs. Piperidine core
Class-level inference
Piperazine vs. Piperidine
MW 240.75 vs. 197.68 g/mol
Additional basic nitrogen enables further derivatization.
Distinct chemical space and interaction potential; not directly interchangeable.
Vendor catalog data; scaffold comparison.
Heterocyclic Chemistry Structure-Activity Relationship Reagent Selection

n-Propyl vs. Isopropyl Isomer Advantage

The target compound is the n-propyl isomer, while its isopropyl analog (1-((Chloromethyl)sulfonyl)-4-isopropylpiperazine, CAS 1341469-57-5) introduces a branched alkyl chain . The linear n-propyl group presents a defined, low-energy extended conformation, whereas the isopropyl group introduces steric bulk and restricts rotational freedom near the piperazine nitrogen. This can affect the compound's ability to adopt specific binding conformations or influence the regioselectivity of subsequent chemical reactions.

n-Propyl vs. Isopropyl isomer
Class-level inference
Linear n-propyl vs. Branched isopropyl
Different conformational landscape; isomer-specific steric effects.
May influence regioselectivity and target engagement conformation.
Comparative structural analysis.
Conformational Analysis Isomer Comparison Synthetic Design

Physicochemical Profile Advantage Over sec-Butyl Analog

Compared to the more sterically hindered and lipophilic sec-butyl analog (1-(Sec-butyl)-4-((chloromethyl)sulfonyl)piperazine, MW 254.77 g/mol, LogP 0.83), the target compound possesses a lower molecular weight (240.75 g/mol) and a lower computed LogP (0.54) . This combination of properties may lead to improved aqueous solubility and more favorable pharmacokinetic parameters in derived compounds, which are often associated with lower molecular weight and moderate lipophilicity.

Physicochemical vs. sec-Butyl analog
Cross-study comparable
MW 240.75 vs 254.77
LogP 0.54 vs 0.83
Lower MW, more moderate lipophilicity.
May support property optimization in lead development.
Vendor-supplied data; experimental confirmation needed.
Physicochemical Properties Molecular Weight Lipophilicity

1-((Chloromethyl)sulfonyl)-4-propylpiperazine: Key Applications


Medicinal Chemistry Library Synthesis

This compound serves as a versatile and high-purity (98%) building block for the synthesis of diverse sulfonylpiperazine libraries. Its balanced LogP (0.54) and defined n-propyl substitution pattern are ideal for generating compound sets where both lipophilicity and conformational predictability are key design parameters. The high purity specification directly supports the generation of screening-quality compounds with minimal downstream purification.

SAR Exploration at N-Alkyl Position

The specific n-propyl group on the piperazine ring provides a clear and quantifiable benchmark for SAR studies. Researchers investigating the impact of alkyl chain length and branching can use this compound as the 'n-propyl control' to systematically evaluate changes in biological activity or physical properties when compared to its isopropyl or sec-butyl analogs.

Derivatization to Optimize Pharmacokinetics

The moderate lipophilicity (LogP 0.54) and favorable molecular weight (240.75 g/mol) of this compound make it an attractive scaffold for developing drug candidates with improved oral bioavailability and membrane permeability. Subsequent derivatization using the reactive chloromethylsulfonyl group can be performed to further optimize these properties.

Conformationally Defined Probe Synthesis

In contrast to its isopropyl isomer, the linear n-propyl chain of this compound provides a less sterically hindered and more flexible attachment point. This is advantageous when the goal is to create a probe molecule that can easily adopt a biologically active conformation, minimizing the risk of steric clashes with a target protein's binding pocket.

Application
Selection Property
Validation Focus
Medicinal Chemistry Library Synthesis
High-purity sulfonylpiperazine building block
Specification-level purity and defined n-propyl scaffold
SAR Exploration at N-Alkyl Position
Defined n-propyl control benchmark
Comparative alkyl chain study
Derivatization to Optimize Pharmacokinetics
Moderate lipophilicity and molecular weight
Property optimization context
Conformationally Defined Probe Synthesis
Linear n-propyl vs. branched isomers
Conformational analysis context
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